molecular formula C22H19N3O2S B2831068 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile CAS No. 374090-75-2

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile

Cat. No.: B2831068
CAS No.: 374090-75-2
M. Wt: 389.47
InChI Key: SHDZPFDALOKDLM-LFIBNONCSA-N
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Description

The compound "(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile" is a structurally complex molecule featuring:

  • A thiazole ring substituted at position 4 with a benzo[d][1,3]dioxol-5-yl group (a methylenedioxyphenyl moiety), which is known for enhancing metabolic stability and binding affinity in drug design .
  • A 2-isopropylphenylamino substituent at position 3 of the acrylonitrile, which introduces steric bulk and hydrophobic interactions.

This compound shares structural motifs with COX-2 inhibitors (e.g., thiazole-based analogs like compound C6 in ), where halogen and π-π interactions with residues like Tyr355 and Val116 are critical for activity . Its benzo[d][1,3]dioxol group may mimic catechol-like structures, enabling interactions with enzymes or receptors involved in inflammation or oncology.

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14(2)17-5-3-4-6-18(17)24-11-16(10-23)22-25-19(12-28-22)15-7-8-20-21(9-15)27-13-26-20/h3-9,11-12,14,24H,13H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDZPFDALOKDLM-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole core.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the thiazole derivative with a benzo[d][1,3]dioxole-containing reagent, often through a palladium-catalyzed cross-coupling reaction.

    Formation of the Acrylonitrile Group: The final step includes the Knoevenagel condensation of the intermediate with an appropriate aldehyde and a cyano group donor, such as malononitrile, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the acrylonitrile group, converting it to an amine or aldehyde using reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitrating agents.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or aldehydes.

    Substitution: Products will vary depending on the electrophile used, potentially leading to halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, potentially exhibiting anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The exact mechanism of action for (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole and benzo[d][1,3]dioxole moieties could facilitate binding to specific molecular targets, while the acrylonitrile group might participate in covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Acrylonitrile Derivatives

The compound belongs to a broader class of acrylonitrile-linked thiazoles synthesized via condensation of aromatic aldehydes with cyanomethyl-heterocycles. Key analogs include:

Compound Substituents Synthesis Method Yield/Time Reference
Target compound 4-(Benzo[d][1,3]dioxol-5-yl), 3-(2-isopropylphenylamino) Likely similar to : Ethanol, triethylamine, RT, short reaction time Not reported
(E)-2-(Benzothiazol-2-yl)-3-arylacrylonitriles (7a–k) Varied aryl groups (electron-withdrawing/donating) Ethanol, triethylamine, RT (3–10 min) High (simple filtration)
STK838670 () 4-(3,4-Dichlorophenyl), 3-(1,3-benzodioxol-5-ylamino) Unspecified, but likely similar Knoevenagel condensation Not reported

Key Findings :

  • The target compound’s synthesis likely follows methods from and , which use ethanol and catalytic bases (e.g., triethylamine) for rapid, high-yield reactions.
  • Substituents like benzo[d][1,3]dioxol and dichlorophenyl (in STK838670) enhance hydrophobic and halogen bonding, respectively, influencing target selectivity .
Pharmacokinetic and Drug-Likeness Profiles

Compared to isoxazole derivatives (C1–C10 in ), the target compound likely adheres to Lipinski’s Rule of Five, with favorable parameters:

Parameter Target Compound (Predicted) C1–C10 () Ideal Range
Molecular Weight ~400–450 g/mol 300–400 g/mol <500 g/mol
LogP (Lipophilicity) ~3–4 2–3 <5
H-bond Donors/Acceptors 1–2 / 5–6 0–1 / 5–7 ≤5 / ≤10
Rotatable Bonds 4–5 <10 <10
TPSA ~80–90 Ų 60–100 Ų <140 Ų (oral bioavailable)

Key Findings :

  • The target compound’s lower rotatable bond count (<10) and moderate TPSA (~90 Ų) suggest superior oral bioavailability compared to bulkier analogs .
  • Its Fsp3 value (sp³ hybridized carbons) is likely ~0.3–0.4, aligning with commercial drugs (≥0.42 optimal) and indicating balanced synthetic feasibility and bioactivity .

Key Findings :

  • The target’s benzo[d][1,3]dioxol group may engage in π-π interactions akin to C6’s fluorophenyl group, though lacking fluorine could reduce halogen bonding .

Biological Activity

The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a complex organic molecule characterized by its unique structural features, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile group. These structural components suggest significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of the compound is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 392.39 g/mol. The compound's structure can be broken down into several key functional groups that contribute to its biological activity:

Structural Feature Description
Thiazole Ring A five-membered heterocyclic compound containing sulfur and nitrogen, known for its pharmacological properties.
Benzo[d][1,3]dioxole Moiety A fused bicyclic structure that enhances biological activity through various mechanisms.
Acrylonitrile Group A vinyl nitrile that may participate in nucleophilic addition reactions, potentially leading to diverse interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, studies involving derivatives of benzo[d][1,3]dioxole have shown promising results against various cancer cell lines. In one study, synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties demonstrated notable cytotoxic effects against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy .

The proposed mechanisms through which this compound may exert its anticancer effects include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : Studies have shown that similar compounds can trigger apoptotic pathways by modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Investigations into the effects on cell cycle progression indicate potential for G1/S phase arrest in cancer cells .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Cytotoxicity Assessment : In vitro studies have shown that compounds with similar structures exhibit cytotoxicity against multiple cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
    Cell Line IC50 (µM) Standard Drug IC50 (µM)
    HepG22.387.46
    HCT1161.548.29
    MCF-74.524.56
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with various biological targets. The docking simulations suggest that the thiazole and benzo[d][1,3]dioxole moieties contribute significantly to binding interactions with key enzymes involved in cancer progression.

Q & A

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Methodological Answer : Use hepatic microsomes (human/rat) for CYP450 metabolism studies. Ames test (TA98/TA100 strains) evaluates mutagenicity. In silico tools (ADMET Predictor) prioritize derivatives with favorable profiles .

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